![molecular formula C14H14N4O3 B14700027 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol CAS No. 17900-98-0](/img/structure/B14700027.png)
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol is an organic compound known for its vibrant color and its applications in various fields. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye due to its intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol typically involves a diazotization reaction followed by azo coupling The process begins with the nitration of aniline to form 4-nitroaniline This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt The diazonium salt is subsequently coupled with aniline in the presence of a base to form the azo compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol involves its interaction with molecular targets through its azo group. The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is exploited in various applications, such as in dye-sensitized solar cells where it helps in the transfer of electrons. Additionally, its ability to form stable complexes with metals and other compounds makes it useful in catalysis and drug delivery.
相似化合物的比较
Similar Compounds
Disperse Red 1: Another azo dye with similar applications but different substituents on the aromatic rings.
Acetamine Scarlet B: A related compound used in textile dyeing with a different molecular structure.
Dispersol Scarlet B: Similar in application but varies in its chemical composition.
Uniqueness
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol stands out due to its specific combination of functional groups, which impart unique properties such as high stability, intense coloration, and versatility in chemical reactions. Its ability to form stable complexes and undergo reversible redox reactions makes it particularly valuable in various scientific and industrial applications.
属性
CAS 编号 |
17900-98-0 |
|---|---|
分子式 |
C14H14N4O3 |
分子量 |
286.29 g/mol |
IUPAC 名称 |
2-[4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C14H14N4O3/c19-10-9-15-11-1-3-12(4-2-11)16-17-13-5-7-14(8-6-13)18(20)21/h1-8,15,19H,9-10H2 |
InChI 键 |
LWBSCZRRCBRJPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


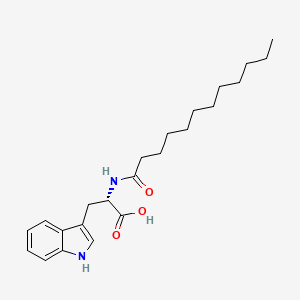

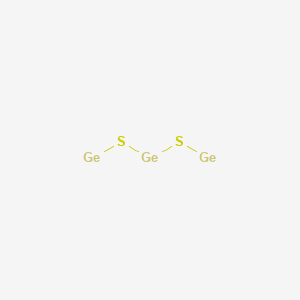
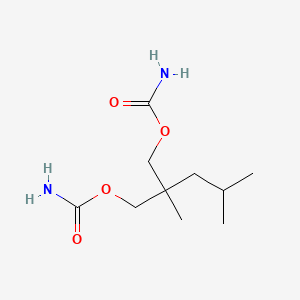

![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)

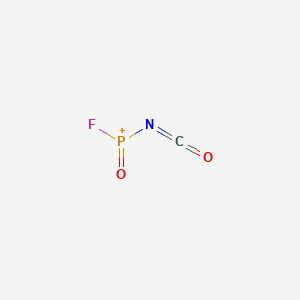
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)

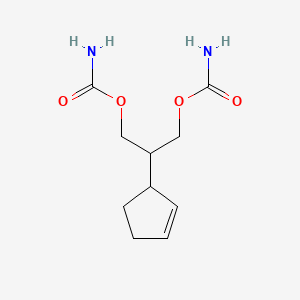

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

